Amg-076
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Overview
Description
AMG 076 is an orally bioavailable and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). This compound has been studied for its potential to reduce body weight gain in both non-obese mice fed a high-fat diet and in diet-induced obese mice . AMG 076 has shown promise in improving metabolic phenotypes, including increased glucose tolerance and insulin sensitivity .
Preparation Methods
The synthesis of AMG 076 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public literature. the compound is synthesized through a series of organic reactions involving cyclohexane carboxylic acid derivatives and other reagents . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
AMG 076 undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in:
Oxidation: Reactions involving the addition of oxygen or removal of hydrogen.
Reduction: Reactions involving the addition of hydrogen or removal of oxygen.
Substitution: Reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of MCHR1 antagonists.
Biology: Investigated for its effects on metabolic processes and energy balance.
Medicine: Explored as a potential therapeutic agent for obesity and related metabolic disorders.
Industry: Potential applications in the development of anti-obesity drugs and other therapeutic agents targeting metabolic diseases
Mechanism of Action
AMG 076 exerts its effects by selectively antagonizing the melanin-concentrating hormone receptor 1 (MCHR1). This receptor is involved in the regulation of food intake and energy balance. By blocking MCHR1, AMG 076 reduces food intake and increases energy expenditure, leading to a reduction in body weight gain. The molecular targets and pathways involved include the inhibition of MCHR1 signaling, which affects various metabolic processes .
Comparison with Similar Compounds
AMG 076 is unique in its high selectivity and potency as an MCHR1 antagonist. Similar compounds include other MCHR1 antagonists, such as:
T-226296: Another selective MCHR1 antagonist with similar effects on body weight and metabolic processes.
SNAP-7941: A compound that also targets MCHR1 but with different pharmacokinetic properties.
Compared to these compounds, AMG 076 has shown superior efficacy in reducing body weight gain and improving metabolic phenotypes in animal models .
Properties
CAS No. |
1001438-96-5 |
---|---|
Molecular Formula |
C32H39F3N2O5S |
Molecular Weight |
620.7 g/mol |
IUPAC Name |
1-[2-[(4aR,11R,11aS)-11-methyl-9-(trifluoromethyl)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]ethyl]cyclohexane-1-carboxylic acid;benzenesulfonic acid |
InChI |
InChI=1S/C26H33F3N2O2.C6H6O3S/c1-16-20-15-31(12-10-25(24(32)33)8-3-2-4-9-25)11-7-17(20)13-22-23(16)19-14-18(26(27,28)29)5-6-21(19)30-22;7-10(8,9)6-4-2-1-3-5-6/h5-6,14,16-17,20,30H,2-4,7-13,15H2,1H3,(H,32,33);1-5H,(H,7,8,9)/t16-,17-,20-;/m1./s1 |
InChI Key |
IBDOVKSLMMFQPJ-IUPOGUASSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2CN(CC[C@@H]2CC3=C1C4=C(N3)C=CC(=C4)C(F)(F)F)CCC5(CCCCC5)C(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |
SMILES |
CC1C2CN(CCC2CC3=C1C4=C(N3)C=CC(=C4)C(F)(F)F)CCC5(CCCCC5)C(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CC1C2CN(CCC2CC3=C1C4=C(N3)C=CC(=C4)C(F)(F)F)CCC5(CCCCC5)C(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |
Appearance |
Solid powder |
1001438-96-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(2-((4aR,11R,11aS)-11-methyl-9-trifluoromethyl-1,3,4,4a,5,6,11,11a-octahydropyrido(4,3-b)carbazol-2-yl)ethyl)cyclohexanecarboxylic acid benzenesulfonic acid AMG 076 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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